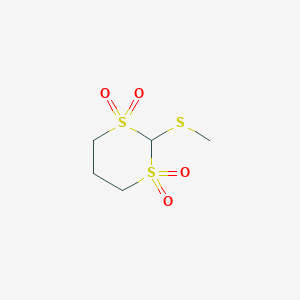
5-Thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, ethyl ester is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, ethyl ester typically involves the reaction of 2-aminothiazole derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-4-methylthiazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine, followed by esterification with ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
5-Thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, ethyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase (COX), phosphodiesterase (PDE), and various kinases.
Comparación Con Compuestos Similares
- 2-Amino-4-(4-ethoxyphenyl)-5-thiazolecarboxylic acid ethyl ester
- 2-Amino-5-bromothiazole
- 2-Amino-4-methylthiazole
Comparison: Compared to other similar compounds, 5-thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Propiedades
Número CAS |
61291-90-5 |
|---|---|
Fórmula molecular |
C15H17NO3S |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
ethyl 2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H17NO3S/c1-4-18-12-8-6-11(7-9-12)14-16-10(3)13(20-14)15(17)19-5-2/h6-9H,4-5H2,1-3H3 |
Clave InChI |
WPVNAPDLNYNALO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14596714.png)



![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)](/img/structure/B14596738.png)
![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)
![Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14596748.png)
